![molecular formula C17H19NO4 B291650 N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide](/img/structure/B291650.png)
N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide, also known as GNE-1023, is a small molecule inhibitor that has shown potential in treating various types of cancer. This compound belongs to the class of benzamide derivatives and has a molecular weight of 331.4 g/mol.
Mechanism of Action
N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide works by inhibiting the activity of NAMPT, which is an essential enzyme for the production of NAD+. NAD+ is a coenzyme that is involved in various cellular processes, including energy metabolism and DNA repair. By inhibiting NAMPT, N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide reduces the levels of NAD+ in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide can induce apoptosis (programmed cell death) in cancer cells. Additionally, N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide has been found to reduce the levels of various inflammatory cytokines, which are involved in the development and progression of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide is its specificity for NAMPT, which makes it a promising candidate for cancer treatment. However, like many other small molecule inhibitors, N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide has limitations, including poor solubility and low bioavailability, which can limit its effectiveness in vivo.
Future Directions
Future research on N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide could focus on improving its pharmacokinetic properties, such as solubility and bioavailability, to enhance its efficacy in vivo. Additionally, further studies could investigate the potential of N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, the development of new NAMPT inhibitors with improved properties could also be an area of future research.
Synthesis Methods
The synthesis of N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide involves several steps, including the reaction of 3,4-dimethoxybenzoyl chloride with ethoxybenzene in the presence of a base, followed by the addition of an amine to form the final product. The yield of the synthesis process is typically around 50%.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide has been extensively studied for its potential in treating cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. Additionally, N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide has been found to be effective in inhibiting the activity of the enzyme NAMPT, which is involved in the production of NAD+.
properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C17H19NO4/c1-4-22-14-8-6-5-7-13(14)17(19)18-12-9-10-15(20-2)16(11-12)21-3/h5-11H,4H2,1-3H3,(H,18,19) |
InChI Key |
QEXDGOZGBZNPOL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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